Cyclo(-Met-Met)

Description

Structure

3D Structure

Properties

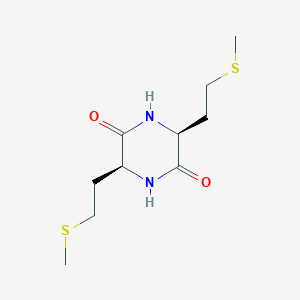

IUPAC Name |

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOISORJHNBTCV-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(C(=O)N1)CCSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)N[C@H](C(=O)N1)CCSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(-Met-Met): A Comprehensive Technical Guide on Synthesis, Characterization, and Supramolecular Applications

Executive Summary

Cyclo(-Met-Met), systematically known as cyclo(L-methionyl-L-methionine) or 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione, is a homochiral cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family. Characterized by a rigid six-membered heterocyclic core and flexible, sulfur-rich methylthioethyl side chains, this molecule serves as a versatile scaffold in drug development, supramolecular chemistry, and nanomaterial templating. This whitepaper provides an authoritative, in-depth analysis of the mechanistic synthesis, physicochemical characterization, and self-validating experimental protocols required to utilize Cyclo(-Met-Met) in advanced research settings.

Mechanistic Overview and Significance

2,5-Diketopiperazines are the smallest naturally occurring cyclic peptides[1]. The structural rigidity of the DKP ring provides high metabolic stability and resistance to proteolysis, making it an ideal pharmacophore[2].

In Cyclo(-Met-Met), the presence of two methionine residues introduces highly reactive thioether groups. These sulfur centers act as potent electron donors, enabling the molecule to:

-

Scavenge Reactive Oxygen Species (ROS): Underpinning its efficacy in anti-aging and cytoprotective therapeutics[3].

-

Coordinate Transition Metals: Facilitating the self-assembly of metallo-supramolecular architectures, such as gold (Au) nanoparticle templates[4].

-

Form Hydrogen-Bonded Networks: The dual hydrogen-bond donor (N-H) and acceptor (C=O) sites on the DKP ring drive the formation of highly ordered supramolecular fibers[5].

Synthesis Strategies

Chemical Synthesis: Microwave-Assisted Green Cyclization

Historically, the synthesis of DKPs required complex Boc/Fmoc protection-deprotection schemes and hazardous organic solvents[6]. Modern synthetic paradigms have shifted toward microwave-assisted cyclization in aqueous media[7].

The Causality of the Method: Water acts as an environmentally benign, high-dielectric solvent that efficiently absorbs microwave energy. Microwave irradiation (typically at 180 °C and 250 W) provides rapid, volumetric heating that overcomes the high activation energy barrier required for the intramolecular aminolysis of the linear L-Met-L-Met dipeptide. As the linear peptide undergoes condensation, water is released. The thermodynamic stability of the resulting six-membered DKP ring acts as a thermodynamic sink, driving the equilibrium toward the cyclic product with near-quantitative yields (>90%) while minimizing the risk of thermal racemization[7].

Figure 1: Microwave-assisted green synthesis of Cyclo(-Met-Met) and its downstream applications.

Enzymatic Biosynthesis via Cyclodipeptide Synthases (CDPS)

In biological systems, the DKP scaffold is assembled by cyclodipeptide synthases (CDPSs)[8]. Unlike nonribosomal peptide synthetases (NRPSs), CDPSs hijack aminoacyl-tRNAs directly from the cell's ribosomal translation machinery. The enzyme catalyzes the formation of the first peptide bond to create an enzyme-bound dipeptidyl intermediate, followed by intramolecular cyclization to release the DKP scaffold[8]. This pathway ensures absolute stereochemical fidelity.

Figure 2: Enzymatic biosynthesis of the Cyclo(-Met-Met) scaffold via cyclodipeptide synthases.

Physicochemical Characterization

Conformational Analysis and Vibrational Spectroscopy

The conformation of the six-membered DKP ring is highly dependent on its side chains. While unsubstituted DKPs like cyclo(Gly-Gly) can adopt planar conformations, Cyclo(-Met-Met) adopts a twisted boat conformation (C2 symmetry) in the solid state[9]. Causality: The steric bulk of the two methylthioethyl side chains, combined with the energetic demands of the crystal lattice's intermolecular hydrogen-bonding network, forces the ring out of planarity to minimize torsional strain[9].

Vibrational spectroscopy (FT-IR and Raman) provides definitive proof of cyclization. The transition from a linear dipeptide to a DKP is marked by the disappearance of carboxylate/ammonium stretching bands and the emergence of distinct cis-amide bands[9].

Quantitative Data Summary

Table 1: Physicochemical and Spectral Properties of Cyclo(-Met-Met)

| Property / Parameter | Value / Characteristic | Analytical Method |

| Molecular Formula | C₁₀H₁₈N₂O₂S₂ | Elemental Analysis |

| Exact Mass | 262.08 Da | High-Resolution MS |

| ESI-MS (Positive Mode) | m/z 263.1 [M+H]⁺, 285.1 [M+Na]⁺ | Mass Spectrometry |

| Conformation (Solid State) | Twisted Boat (C2 Symmetry) | X-Ray Crystallography[9] |

| IR Amide I (C=O Stretch) | ~1660 – 1663 cm⁻¹ | FT-IR / Raman Spectroscopy[9] |

| IR Amide II (C-N / N-H) | ~1506 cm⁻¹ | FT-IR Spectroscopy[9] |

| N-H Stretching | ~3160 – 3185 cm⁻¹ | FT-IR Spectroscopy[10] |

| ¹H-NMR Shift (α-CH) | Upfield shift (Δ = 0.5–0.6 ppm) vs. linear | ¹H-NMR (D₂O / CD₃OD)[11] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Microwave-Assisted Synthesis of Cyclo(-Met-Met)

-

Precursor Preparation: Disperse the linear dipeptide L-Met-L-Met (30 mM) in 1.0 mL of Milli-Q water within a microwave-safe glass vial[3].

-

Validation Checkpoint 1: Ultrasonicate the mixture at 50 °C for 5 minutes. The solution must transition from a heterogeneous suspension to a uniform dispersion to prevent localized superheating.

-

-

Microwave Irradiation: Place the vial in a dedicated microwave reactor. Heat to 180 °C at 250 W for exactly 10 minutes[3].

-

Validation Checkpoint 2: Monitor the real-time pressure and temperature curves on the reactor's telemetry. A sudden pressure spike indicates unwanted degradation (e.g., decarboxylation) rather than controlled cyclization.

-

-

Product Isolation: Flash-freeze the reaction mixture in liquid nitrogen and lyophilize (freeze-dry) for 24 hours to remove the aqueous solvent[3].

-

Validation Checkpoint 3: Gravimetric yield calculation. A successful, clean cyclization will yield a white powder at >90% theoretical mass.

-

-

Purification: If partial racemization is suspected, purify the homochiral DKP via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.05% TFA)[11].

Protocol B: Spectroscopic Characterization Workflow

-

Mass Confirmation: Dissolve 1 mg of the lyophilized powder in LC-MS grade methanol. Inject into an ESI-MS system operating in positive ion mode.

-

Validation Checkpoint 1: The presence of a dominant peak at m/z 263.1[M+H]⁺ and the absence of the linear precursor mass (m/z 281.1) confirms complete dehydration and cyclization.

-

-

Structural Elucidation (NMR): Dissolve 5 mg of the product in CD₃OD or D₂O. Acquire ¹H and ¹³C NMR spectra[11].

-

Validation Checkpoint 2: Analyze the α-CH proton chemical shifts. The constrained geometry of the DKP ring induces a distinct upfield shift (Δ = 0.5–0.6 ppm) relative to the linear L-Met-L-Met precursor[11].

-

-

Vibrational Profiling: Perform solid-state FT-IR using an ATR (Attenuated Total Reflectance) accessory.

-

Validation Checkpoint 3: Confirm the presence of the sharp cis-amide I band at ~1660 cm⁻¹[9]. The absence of a broad band at ~1700-1750 cm⁻¹ validates the complete consumption of the terminal carboxylic acid.

-

Biological and Material Applications

Supramolecular Fibers and Nanomaterial Templating

The rigid DKP core of Cyclo(-Met-Met) readily self-assembles into highly ordered columnar stacks and supramolecular fibers via intermolecular hydrogen bonding[4]. The outward-facing thioether groups of the methionine residues act as highly specific coordination sites for soft Lewis acids. Researchers have successfully utilized Cyclo(-Met-Met) supramolecular fibers as structural templates to coordinate Gold(I) ions, subsequently reducing them to form perfectly aligned, wire-assembled gold nanoparticles[4].

Anti-Aging and Cytoprotective Therapeutics

Cyclo(-Met-Met) exhibits excellent cytocompatibility and profound anti-aging properties in human fibroblast cell cultures[3]. The mechanism of action is dual-fold: the DKP ring provides exceptional skin penetration capabilities, while the thioether side-chains act as sacrificial antioxidants, neutralizing reactive oxygen species (ROS) and preventing Fenton reaction-induced oxidative stress in aging tissues[7].

References

-

Kurbasic, M., et al. (2022). "Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity." Molecules (MDPI). Available at: [Link]

-

Mendham, A. P., et al. (2010). "Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): Comparison of experimental data and DFT calculations." Journal of Raman Spectroscopy. Available at: [Link]

-

Furutani, M., & Kudo, K. (2013). "Transformation of Gold(I)–cyclo[–Met–Met–] Complex Supramolecular Fibers into Aligned Gold Nanoparticles." Chemistry Letters. Available at: [Link]

-

Zhao, Y., et al. (2023). "Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase." Nature Communications. Available at: [Link]

-

Wahyu, D., et al. (2025). "Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review." Italian Journal of Food Science. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 6. Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson’s Disease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation of Cyclo(-Met-Met) Scaffolds

Executive Summary

Cyclo(-Met-Met), or 3,6-bis(2-(methylthio)ethyl)piperazine-2,5-dione, represents a specific class of bioactive diketopiperazines (DKPs) containing sulfur-rich side chains. Often isolated from marine bacteria, fungi, or fermented products, this scaffold exhibits antibacterial and antifungal properties and serves as a model for metal-binding studies due to its thioether moieties.

This guide provides a rigorous, self-validating workflow for the complete structural elucidation of Cyclo(-Met-Met). It moves beyond basic spectral assignment to address the specific challenges of DKP stereochemistry (cis vs. trans isomers) and absolute configuration determination using Marfey’s method.

Primary Structural Characterization: Mass Spectrometry

The first step in the elucidation workflow is establishing the molecular formula and analyzing the fragmentation pattern, which is distinct for DKP rings.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: ESI-Q-TOF or Orbitrap MS in positive ionization mode.

-

Target Data:

-

Formula:

-

Exact Mass: 262.0809 Da

-

Observed Ion:

at -

Adducts: Look for

(

-

Fragmentation Logic (MS/MS)

DKPs exhibit a characteristic fragmentation pathway involving the cleavage of the piperazine-2,5-dione ring or the loss of side chains. For Cyclo(-Met-Met), the thioether side chain is the primary site of fragmentation.

-

Primary Loss: Loss of the methylthio group (

, 47 Da) or the entire ethyl-methylthio side chain ( -

Diagnostic Fragment: A peak at

corresponds to the loss of a methanethiol radical or neutral fragment, confirming the presence of the methionine side chain.

Figure 1: Proposed MS/MS fragmentation pathway for Cyclo(-Met-Met) highlighting the diagnostic loss of the methylthio group.

Stereochemical & Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing connectivity and relative stereochemistry. The high symmetry of Cyclo(-Met-Met) presents a unique challenge: the cis (L,L or D,D) and trans (L,D) isomers both possess symmetry elements that simplify the spectrum.

Solvent Selection

DMSO-d6 is the standard solvent. It disrupts intermolecular hydrogen bonding, sharpening the amide (NH) proton signals which are crucial for coupling analysis.

1D NMR Assignment Strategy

Due to symmetry (

| Position | Nucleus | Approx.[2][3][4] Shift (ppm) | Multiplicity | Diagnostic Note |

| NH | 1H | 8.0 – 8.3 | br s / d | Amide proton; coupling to |

| 1H | 3.9 – 4.2 | m | Critical: Shift depends on ring conformation (Boat vs. Planar). | |

| 1H | 1.9 – 2.1 | m | Diastereotopic protons; often overlap. | |

| 1H | 2.4 – 2.6 | m | Adjacent to Sulfur; slightly deshielded. | |

| S-CH3 | 1H | 2.0 – 2.1 | s | Signature: Sharp singlet integrating to 6H. |

| C=O | 13C | 167 – 169 | - | Quaternary amide carbonyl. |

| 13C | 53 – 55 | - | Characteristic of DKP ring carbons. | |

| S-CH3 | 13C | 14 – 15 | - | Upfield methyl signal. |

Distinguishing cis vs. trans Isomers

This is the most common pitfall. Both isomers show simplified spectra.

-

The cis Isomer (L,L or D,D): Adopts a boat conformation to minimize steric strain between the side chains. The side chains are pseudo-axial or pseudo-equatorial on the same face.

-

The trans Isomer (L,D): Adopts a planar or chair conformation .

-

Differentiation Protocol:

-

NOESY/ROESY: In the cis isomer, strong NOE correlations may be observed between the

-protons and the side chains of the other residue if steric crowding forces proximity. However, the most reliable NOE is often between the NH and the side chain protons on the same face. -

Chemical Shift Comparison: If both isomers are available (e.g., from a synthetic mixture), the

-proton of the cis isomer is typically shifted downfield relative to the trans isomer due to the anisotropic effect of the carbonyls in the boat conformation.

-

Figure 2: NMR elucidation workflow. HSQC and HMBC are essential to bridge the spin systems across the heteroatoms.

Absolute Configuration: Marfey’s Method

NMR determines relative stereochemistry (cis vs. trans) but cannot distinguish enantiomers (L,L vs. D,D) in an achiral environment. Marfey’s method is the industry standard for this determination.

The Principle

The cyclic peptide is hydrolyzed into free amino acids. These are derivatized with a chiral reagent (FDAA or FDLA), creating diastereomers that have distinct retention times on a C18 HPLC column.

Step-by-Step Protocol

-

Hydrolysis: Dissolve 0.5 mg of Cyclo(-Met-Met) in 6 M HCl. Heat at 110°C for 16–24 hours in a sealed vial.

-

Note: Methionine is sensitive to oxidation; perform under

atmosphere or add a scavenger (e.g., phenol) if precise quantification is needed, though for qualitative config, standard hydrolysis usually suffices.

-

-

Drying: Remove HCl under a nitrogen stream or vacuum.

-

Derivatization: Resuspend residue in 100 µL water + 100 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1 M NaHCO3. Heat at 40°C for 1 hour.

-

Quenching: Add 20 µL 2 M HCl to stop the reaction.

-

Analysis: Inject onto LC-MS (C18 column).

-

Validation: Compare retention times (

) against authentic standards of L-Met-L-FDAA and D-Met-L-FDAA prepared strictly under the same conditions.

Data Interpretation[4][5]

-

If the hydrolysate derivative elutes at the same

as the L-Met-L-FDAA standard, the original scaffold was Cyclo(L-Met-L-Met) . -

If it matches D-Met-L-FDAA , the scaffold was Cyclo(D-Met-D-Met) .

-

If both peaks appear (1:1 ratio), the scaffold was the trans isomer Cyclo(L-Met-D-Met) (meso-like context before hydrolysis).

Definitive Confirmation: X-ray Crystallography

For novel natural products, X-ray diffraction (XRD) is the ultimate validation. Cyclo(-Met-Met) crystallizes well from methanol/water mixtures.

-

Lattice: Monoclinic or Orthorhombic.

-

Outcome: XRD provides the exact bond lengths, ring pucker angles (boat/chair), and absolute configuration (using anomalous dispersion of the Sulfur atoms).

References

-

Gautschi, M., et al. (1997).[5] Cyclo(L-Met-L-Met) and other diketopiperazines in yeast extract. Journal of Agricultural and Food Chemistry. Link

-

Bonnard, I., et al. (2016). Stereochemistry of peptides: Marfey's method and its evolution. Journal of Natural Products. Link

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron. Link

-

Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa nibs. Journal of Agricultural and Food Chemistry. Link

-

Fanzami, N., et al. (2025). NMR differentiation of cis and trans diketopiperazines. Magnetic Resonance in Chemistry.[3][6][7][8] Link

Sources

A Technical Guide to the Discovery and Isolation of Novel Diketopiperazines

Abstract

Diketopiperazines (DKPs), the simplest class of cyclic peptides, represent a structurally diverse and biologically significant family of natural products.[1][2] Their rigid heterocyclic scaffold makes them attractive as pharmacophores in drug discovery, exhibiting a wide array of activities including antimicrobial, antitumor, antiviral, and neuroprotective properties.[1][3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the modern strategies employed in the discovery, isolation, and characterization of novel DKPs. We will explore the causality behind experimental choices, from initial discovery via genome mining and traditional screening to the meticulous processes of purification and complete structural elucidation, with a focus on field-proven, self-validating methodologies.

Introduction: The Significance of the Diketopiperazine Scaffold

2,5-Diketopiperazines (2,5-DKPs) are six-membered heterocyclic rings formed from the condensation of two α-amino acids.[1][5] This cyclic structure confers significant metabolic stability compared to linear peptides, while the side chains of the constituent amino acids provide vast chemical diversity and stereochemical complexity.[4] These attributes make DKPs privileged structures in medicinal chemistry, capable of mimicking peptide secondary structures and engaging in specific molecular interactions.[6] Natural sources, particularly microorganisms like fungi and bacteria, are a prolific reservoir of novel DKPs.[1][7] The ongoing discovery of new DKP derivatives with unique bioactivities underscores the importance of robust and efficient discovery and isolation pipelines.[5]

Modern Discovery Strategies: From Genome to Metabolite

The search for novel DKPs has evolved from traditional bioactivity-guided screening to more targeted, genomics-driven approaches. Understanding the biosynthetic origin is key to unlocking the chemical potential of microorganisms.

Causality in Discovery: Why a Genomics-First Approach?

Traditional screening is often a serendipitous process, but it is frequently hampered by the rediscovery of known compounds and the silence of many biosynthetic gene clusters (BGCs) under standard laboratory conditions.[8] A genomics-first approach directly targets the genetic blueprint of DKP synthesis, allowing for a more rational and efficient discovery process. DKPs are primarily synthesized by two major enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs).[5] By mining microbial genomes for the signature genes of these enzymes, we can predict an organism's potential to produce DKPs and activate their expression.[9]

Workflow: Genomics-Guided DKP Discovery

This workflow outlines the key steps in identifying novel DKPs by leveraging genomic data. The primary advantage is the ability to link a specific BGC to its resulting metabolite directly.

Protocol 1: Bioinformatic Mining for DKP Biosynthetic Gene Clusters

-

Genome Sequencing: Obtain high-quality whole-genome sequence data for the target microorganism.

-

BGC Prediction: Process the genome assembly using bioinformatics tools like antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) or PRISM (Prediction of Secondary Metabolites).[10] These tools identify the boundaries of BGCs and annotate the functions of the genes within them.

-

Cluster Annotation Analysis: Manually inspect the antiSMASH output for BGCs containing core genes for NRPS or CDPS enzymes. The presence of these genes is a strong indicator of DKP production potential.[5][9]

-

Homology Analysis: Use BLASTp to compare the predicted NRPS/CDPS protein sequences against databases (e.g., NCBI) to determine their novelty. Low homology to known enzymes suggests a higher probability of producing a novel DKP.

The OSMAC Approach: A Complementary Strategy

The "One Strain, Many Compounds" (OSMAC) approach is a culture-based method that complements genomic strategies.[11] It involves systematically altering cultivation parameters (media composition, temperature, aeration, co-culture) to induce the expression of otherwise silent BGCs.[11] This method is powerful but less targeted than a genomics-guided approach.

Isolation and Purification: From Crude Extract to Pure Compound

The isolation of a novel DKP from a complex biological matrix is a multi-step process requiring a logical and systematic purification strategy. The choice of techniques is dictated by the physicochemical properties of the target molecule.

The Logic of Chromatographic Separation

The goal of purification is to resolve a single chemical entity from a mixture containing hundreds of other metabolites. This is achieved by exploiting differences in properties like polarity, size, and charge. A typical workflow employs orthogonal separation techniques, where each subsequent step fractionates the sample based on a different chemical principle, thereby maximizing resolving power.

Workflow: General Strategy for DKP Isolation

This diagram illustrates a standard, field-proven workflow for purifying DKPs from a microbial culture.

Protocol 2: Step-by-Step Isolation of a DKP from a Fungal Culture

This protocol describes a typical procedure for isolating a moderately polar DKP.

-

Cultivation & Extraction:

-

Culture the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions for 14-21 days.[11]

-

Separate the mycelia from the broth via filtration.

-

Exhaustively extract the culture broth with an organic solvent of intermediate polarity, such as ethyl acetate (3x volume). Combine the organic layers and evaporate the solvent in vacuo to yield the crude extract.

-

-

Initial Fractionation (Flash Chromatography):

-

Adsorb the crude extract onto a small amount of silica or C18 resin.

-

Load the adsorbed extract onto a reversed-phase (C18) flash chromatography column.

-

Elute the column with a stepwise gradient of decreasing polarity, for example, from 100% H₂O to 100% Methanol (MeOH).[11]

-

Collect fractions and analyze each via thin-layer chromatography (TLC) or LC-MS to identify those containing the target compound.

-

-

Intermediate Purification (Size Exclusion Chromatography):

-

Combine the fractions of interest and concentrate them.

-

Dissolve the residue in a suitable solvent (e.g., MeOH) and apply it to a Sephadex LH-20 column.

-

Elute isocratically with the same solvent. This step is crucial for removing pigments and other polymeric materials that differ in size from the DKP.[12]

-

-

Final Purification (Preparative HPLC):

-

Subject the purified fraction to reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18, 5 or 10 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (ACN) or MeOH in water, often with a small amount of acidifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.[11]

-

Detection: Use a UV detector, monitoring at wavelengths where the compound is known to absorb (e.g., 210, 254, 280 nm).

-

Collect the peak corresponding to the target DKP and remove the solvent to yield the pure compound. Verify purity using analytical HPLC-MS.

-

Structural Elucidation: Defining the Molecule

Once a DKP is isolated in pure form, its chemical structure, including its stereochemistry, must be unequivocally determined. This is a multi-faceted process that integrates data from several analytical techniques.

The Elucidation Puzzle: Assembling Spectroscopic Data

No single technique can provide the complete structure. The process involves piecing together information: the molecular formula from mass spectrometry, the carbon-hydrogen framework from NMR, and the absolute configuration from specialized methods.

Key Elucidation Techniques and Their Causality

-

High-Resolution Mass Spectrometry (HR-MS): This is the first step. Electrospray ionization (ESI) is a soft technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high mass accuracy allows for the unambiguous determination of the molecular formula.[11]

-

1D and 2D Nuclear Magnetic Resonance (NMR): NMR is the cornerstone of structure elucidation.

-

¹H NMR: Provides information on the number and type of protons and their neighboring environments.

-

¹³C NMR: Shows the number of unique carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) spin-spin couplings, establishing connectivity within spin systems (e.g., through an alkyl chain).[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and establishing the overall molecular framework.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial information for determining relative stereochemistry.[11]

-

The Stereochemistry Challenge: Determining Absolute Configuration

DKPs are chiral molecules, and their biological activity is often highly dependent on their absolute configuration. Determining this is a non-trivial but essential final step.

-

Advanced Marfey's Method: This chemical derivatization technique is used to determine the absolute configuration of the constituent amino acids. The DKP is hydrolyzed back to its constituent amino acids. These amino acids are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomeric derivatives are analyzed by HPLC, and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same way.

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of the novel DKP is compared to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific stereoisomer. A good match between the experimental and calculated spectra provides strong evidence for the proposed absolute configuration.[8]

-

Chemical Synthesis: The unambiguous confirmation of a proposed structure often comes from total synthesis. Synthesizing all possible stereoisomers of the proposed structure and comparing their analytical data (NMR, LC-MS) and specific rotation with the isolated natural product provides definitive proof of both the planar structure and the absolute configuration.[12][13][14]

Data Summary and Conclusion

The discovery of novel diketopiperazines is a multidisciplinary endeavor that combines bioinformatics, microbiology, analytical chemistry, and synthetic chemistry. The table below summarizes the diversity of these fascinating molecules.

| DKP Class | Example Compound | Typical Natural Source | Reported Biological Activity | Reference(s) |

| Simple Dipeptides | Cyclo(L-Pro-L-Phe) | Bacillus, Streptomyces | Antimicrobial, Quorum Sensing | [12] |

| Prenylated Indoles | Spirotryprostatin H | Penicillium sp. | Weak Antibacterial | [11] |

| Epidithiodiketopiperazines | Chaetocin | Chaetomium sp. | Histone Methyltransferase Inhibitor | [5] |

| Complex Dimers | Guanitrypmycin | Streptomyces sp. | Not specified |

The future of DKP research lies in the continued integration of genomics and metabolomics to efficiently tap into the vast, unexplored chemical space of microbial natural products. By employing the logical, field-tested workflows outlined in this guide, researchers can significantly enhance the probability of discovering and isolating novel diketopiperazines with the potential to become next-generation therapeutic agents.

References

-

ResearchGate. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Available from: [Link]

-

Obled, A. M. C., Hamed, R. B., Spence, E., Zacharova, M. K., Sharma, S. V., Wang, Y., Lynch, R., Connaris, H., Tatheer, A., Bourguet-Kondracki, M.-L., Florence, G. J., & Goss, R. J. M. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PMC. Available from: [Link]

-

ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available from: [Link]

-

(2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available from: [Link]

-

MDPI. (2025, February 20). Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus. Available from: [Link]

- Google Patents. (n.d.). WO1996000391A1 - Methods for the synthesis of diketopiperazines.

-

PMC. (n.d.). Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria. Available from: [Link]

-

MDPI. (2026, January 1). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Available from: [Link]

-

Baran Lab. (n.d.). Diketopiperazines. Available from: [Link]

-

MDPI. (2024, February 8). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Available from: [Link]

-

ACS Publications. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. Available from: [Link]

-

Research Portal. (2025, May 29). Isolation and identification of cis-2,5-diketopiperazine from a novel >Bacillus >strain and synthesis of its 4 stereoisomers. Available from: [Link]

-

YouTube. (2022, May 28). Diketopiperazine Catalysis with Prof. Alexandros Zografos (Episode 97). Available from: [Link]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Diketopiperazines | Request PDF. Available from: [Link]

-

(n.d.). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Available from: [Link]

-

MDPI. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Available from: [Link]

-

ResearchGate. (2025, October 17). Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria. Available from: [Link]

-

(2023, December 30). Novel anti‐inflammatory diketopiperazine alkaloids from the marine‐derived fungus Penicillium brasilianum. Available from: [Link]

-

MDPI. (2019, September 1). Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information. Available from: [Link]

-

(n.d.). Computational Tools for Discovering and Engineering Natural Product Biosynthetic Pathways. Available from: [Link]

-

PMC. (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. mdpi.com [mdpi.com]

Mechanistic Insights into Methionine-Containing Cyclic Dipeptides: From Quorum Sensing to Therapeutic Application

Topic: Mechanism of Action of Methionine-Containing Cyclic Dipeptides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sulfur-Functionalized Scaffold

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), represent a class of privileged structures in medicinal chemistry due to their resistance to proteolysis and high oral bioavailability. Among these, methionine-containing cyclic dipeptides (e.g., cyclo(Met-Pro), cyclo(Met-Leu)) occupy a unique functional niche. Unlike their purely hydrophobic counterparts, Met-CDPs possess a thioether side chain capable of reversible oxidation. This guide dissects the dualistic mechanism of action of Met-CDPs: their role as structural mimics in bacterial signaling (Quorum Sensing) and their function as redox-active antioxidants in mammalian and microbial systems.

Structural Basis of Bioactivity

The biological efficacy of Met-CDPs is derived from two distinct structural features:

-

The DKP Ring (Scaffold): A rigid, planar six-membered ring formed by the double condensation of two amino acids. This structure mimics the lactone ring of N-acyl homoserine lactones (AHLs), facilitating receptor interaction.

-

The Methionine Side Chain (The "Sulfur Switch"): The thioether group (-S-CH3) provides a specific site for Reactive Oxygen Species (ROS) scavenging. Unlike other amino acids, methionine oxidation is enzymatically reversible, allowing the molecule to function as a catalytic antioxidant.

Table 1: Physicochemical Properties Relevant to Mechanism

| Property | Feature | Mechanistic Implication |

| Proteolytic Stability | 2,5-diketopiperazine ring | Resists degradation by mammalian proteases (trypsin, pepsin), ensuring high plasma stability. |

| Lipophilicity | Pro/Leu/Phe pairing | Facilitates passive diffusion across the blood-brain barrier (BBB) and bacterial membranes. |

| Redox Potential | Thioether (Met) | Acts as a ROS sink; converts to sulfoxide (MetO) upon oxidative stress. |

| H-Bonding | Amide backbone | Donors/acceptors mimic peptide bonds, allowing interaction with biological targets (e.g., LuxR, PepT1). |

Mechanism I: The "Sulfur Switch" (Antioxidant & Cytoprotection)

The most distinct mechanism of Met-CDPs is their ability to mitigate oxidative stress through a reversible redox cycle. This is not merely stoichiometric scavenging; it is a regulatable system.

The Mechanism[1][2][3][4][5][6][7][8]

-

ROS Scavenging: The sulfur atom of the methionine residue reacts with ROS (e.g., H2O2, hydroxyl radicals), oxidizing to methionine sulfoxide (MetO) .[1] This protects critical intracellular proteins from oxidative damage.

-

Enzymatic Regeneration: Unlike other oxidative modifications, MetO can be reduced back to Met by Methionine Sulfoxide Reductase (MsrA/B) .

-

Result: The Met-CDP acts as a "renewable" antioxidant, effectively buffering the cell against oxidative stress without being consumed.

Visualization: The Met-CDP Redox Cycle

Figure 1: The catalytic antioxidant cycle of Methionine-containing CDPs. The molecule cycles between reduced and oxidized states, neutralizing ROS.

Mechanism II: Quorum Sensing Modulation (The Mimic)

Met-CDPs function as "signal interference" agents in Gram-negative bacteria. They are structural analogues of N-acyl homoserine lactones (AHLs) , the primary autoinducers in Quorum Sensing (QS).

The Competitive Antagonism

-

Ligand Mimicry: The DKP ring superimposes with the lactone ring of AHLs. The hydrophobic side chain (Met/Pro) mimics the acyl tail of the AHL.

-

Receptor Binding: Met-CDPs bind to the LuxR-type transcriptional regulators but fail to induce the conformational change required for DNA binding and gene activation.

-

Outcome: They act as competitive antagonists, inhibiting virulence factors (biofilm formation, motility, toxin production) without killing the bacteria (reducing evolutionary pressure for resistance).

Visualization: QS Interference Pathway

Figure 2: Competitive inhibition of the LuxR receptor by Cyclo(Met-Pro), preventing virulence gene expression.

Mechanism III: Mammalian Transport (PepT1)

For therapeutic application, bioavailability is critical. Met-CDPs utilize the Peptide Transporter 1 (PepT1/SLC15A1) for uptake.

-

H+ Coupled Transport: Met-CDPs are cotransported with protons down an electrochemical gradient into enterocytes.

-

Substrate Specificity: The hydrophobicity of the Methionine and Proline residues increases affinity for PepT1 compared to charged dipeptides.

-

Significance: This active transport mechanism ensures high oral bioavailability, allowing Met-CDPs to reach systemic circulation and cross the Blood-Brain Barrier (BBB) via similar transporters (PepT2).

Experimental Protocols

The following protocols are designed to isolate and validate the mechanism of Met-CDPs.

Protocol A: Extraction & Enrichment from Fermented Broth

Rationale: Met-CDPs are amphiphilic. Ethyl acetate provides the optimal polarity to extract them from aqueous culture media while leaving behind salts and highly polar proteins.

-

Cultivation: Inoculate Lactobacillus or Bacillus spp. in MRS broth. Incubate at 30-37°C for 72 hours.

-

Clarification: Centrifuge culture at 10,000 x g for 20 mins at 4°C. Collect supernatant.

-

Filtration: Pass supernatant through a 0.22 μm membrane to remove residual cells.

-

Extraction: Mix supernatant with Ethyl Acetate (1:1 v/v). Shake vigorously for 1 hour.

-

Phase Separation: Allow phases to separate. Collect the upper organic layer. Repeat extraction 3x.

-

Concentration: Evaporate ethyl acetate under reduced pressure (Rotary Evaporator) at 40°C to dryness.

-

Reconstitution: Dissolve residue in 10% Methanol/Water for HPLC/MS analysis.

Protocol B: LC-MS/MS Quantification (Deuterated Standard Method)

Rationale: Precise quantification requires correcting for matrix effects. Using a deuterated standard (e.g., cyclo(Met-Pro)-d3) is the gold standard.

-

Standard Preparation: Synthesize or purchase cyclo(L-Met-L-Pro)-d3. Spike samples with 1 μM internal standard.

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

-

Mass Spectrometry (MRM Mode):

-

Target: Cyclo(Met-Pro) [M+H]+ = 229.1 m/z.

-

Fragment: Monitor transition 229.1 -> 116.1 (Proline immonium ion).

-

Standard: Monitor transition 232.1 -> 116.1 (for d3-Met variant).

-

Protocol C: Quorum Sensing Inhibition Bioassay

Rationale: Chromobacterium violaceum CV026 is a biosensor strain that cannot produce AHL but produces purple violacein pigment when exogenous AHL is added. Inhibitors prevent this pigmentation.

-

Preparation: Grow C. violaceum CV026 in LB broth (with Kanamycin/Chloramphenicol).

-

Plate Setup: Pour LB agar plates containing CV026 culture + 500 nM exogenous C6-HSL (AHL signal).

-

Treatment: Punch wells in the agar. Add 50 μL of purified Met-CDP (10-100 μM). Include Furanone C-30 as positive control.

-

Incubation: Incubate at 30°C for 24-48 hours.

-

Readout: Observe inhibition halos (turbid but non-pigmented zones) around the wells.

-

Clear zone = Toxicity (Killing).

-

Opaque/White zone = Quorum Sensing Inhibition (Viable but not signaling).

-

References

-

Mishra, A. K., et al. (2017). "Cyclic dipeptides: secondary metabolites with versatile biological activities." 3 Biotech. Link

-

Graz, M., et al. (2001). "Mechanism of a anti-fungal action of selected cyclic dipeptides." Pharmazie. Link

-

Kwak, M. K., et al. (2013). "Cyclic dipeptides from lactic acid bacteria inhibit proliferation of the influenza A virus." Journal of Microbiology. Link

-

Gowrishankar, S., et al. (2016). "Cyclic dipeptides as potential quorum sensing inhibitors." RSC Advances. Link

-

Brandsch, M. (2006). "Transport of cyclic dipeptides across mammalian membranes." Journal of Membrane Biology. Link

-

Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences. Link

Sources

In Silico Modeling of "Cyclo(-Met-Met)" Conformation: A Multiscale Technical Guide

Executive Summary

Cyclo(L-Met-L-Met), a 2,5-diketopiperazine (DKP) derivative, represents a unique modeling challenge due to the interplay between its rigid heterocyclic core and the flexible, sulfur-rich methionine side chains. This guide provides a rigorous, self-validating protocol for modeling the conformational ensemble of Cyclo(Met-Met). It bridges molecular mechanics (MM) for sampling and Density Functional Theory (DFT) for electronic precision, addressing the specific challenges of sulfur polarizability and DKP ring puckering.

Part 1: Computational Strategy & Theoretical Grounding

The Conformational Landscape

The Cyclo(Met-Met) scaffold is defined by two primary degrees of freedom:

-

DKP Ring Puckering: Unlike planar peptide bonds, the six-membered DKP ring prefers a boat conformation . This relieves steric strain between the side chains (positions 3 and 6) and the carbonyl oxygens.

-

Side Chain Rotamers (

angles): The methionine thioether moiety (-CH2-CH2-S-CH3) introduces significant flexibility. The interaction between the sulfur atom and the DKP ring (S···

Force Field Selection

For accurate modeling, "off-the-shelf" force fields often fail to capture the subtle electronic effects of the sulfur atom.

-

Recommendation: AMBER ff14SB or CHARMM36m for initial sampling.

-

Critical Adjustment: For high-precision work, standard fixed-charge models underestimate sulfur polarizability. If resources allow, use a polarizable force field like AMOEBA or validate key conformers using DFT (B3LYP-D3/6-311+G(d,p)) to account for dispersion corrections.

Solvation Models

-

Explicit Solvent (TIP3P/TIP4P-Ew): Required for dynamics to capture the "hydrophobic collapse" of Met side chains.

-

Implicit Solvent (GB/PB): Acceptable only for initial high-throughput screening but prone to over-stabilizing salt bridges or electrostatic artifacts in DKPs.

Part 2: Step-by-Step Experimental Protocol

Phase 1: System Construction & Topology

Objective: Generate a topologically correct structure with proper chirality (L,L).

-

Build Initial Geometry:

-

Parameterization:

-

Use Antechamber (AmberTools) to generate GAFF2 parameters if the specific DKP residue is not in the library.

-

Command:antechamber -i cMetMet.pdb -fi pdb -o cMetMet.mol2 -fo mol2 -c bcc -s 2

-

Rationale: AM1-BCC charges provide a balanced electrostatic model compatible with AMBER force fields.

-

Phase 2: Conformational Sampling (REMD)

Objective: Overcome high energy barriers associated with ring flipping (boat-to-boat transitions).

-

Protocol:

-

Solvation: Solvate in a truncated octahedral box of TIP3P water (10 Å buffer).

-

Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.

-

Equilibration: Heat to 300K over 100 ps (NVT), then density equilibration for 1 ns (NPT).

-

Production (REMD):

-

Replicas: 16 replicas spanning 280K to 450K.

-

Exchange attempt frequency: Every 1000 steps (2 ps).

-

Duration: 50 ns per replica.

-

-

Self-Validation: Check exchange probabilities (aim for 20-30%) to ensure efficient sampling.

-

Phase 3: Quantum Mechanical Refinement (DFT)

Objective: Validate the energetic ranking of MM-derived conformers.

-

Clustering: Cluster the REMD trajectory (e.g., using cpptraj hierarchical clustering) to extract the top 5 representative conformers.

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Theory: B3LYP with D3BJ dispersion correction .

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for Sulfur).

-

Solvation: PCM or SMD model (Water).

-

-

Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

).

Part 3: Data Presentation & Analysis

Quantitative Metrics

Summarize the top conformers in the following format:

| Conformer ID | Ring Conformation | Rel. Energy ( | Population (%) | ||

| C1 (Global Min) | Flagpole Boat | -60° ( | -60° ( | 0.00 | 62.4 |

| C2 | Twisted Boat | 180° ( | -60° ( | +1.25 | 21.1 |

| C3 | Planar (Transition) | -60° | 180° | +4.50 | < 1.0 |

Visualizing the Workflow

The following diagram outlines the logical flow from structure generation to validated conformation.

Caption: Figure 1: Multiscale workflow combining classical MD sampling with QM validation.

Conformational Logic: The "Boat" Preference

The DKP ring is not static. The following logic tree explains the stability of the boat conformation for Cyclo(Met-Met).

Caption: Figure 2: Causal factors driving the preference for the boat conformation in DKP scaffolds.

Part 4: Critical Analysis & Troubleshooting

The Sulfur Trap

Issue: Standard force fields often treat sulfur as a simple Lennard-Jones sphere, missing the anisotropic nature of the lone pairs.

Symptom: In MD, the Met side chains may appear too solvent-exposed compared to experimental NMR data.

Solution: If DFT results show a "folded" structure (Met over ring) that MD misses, apply a distance restraint (

Validating against Experiment

Compare your in silico results against the crystal structure data from Mendham et al. (2010) .

-

Key Benchmark: The C

-C -

Vibrational Check: Calculate the IR spectrum from your DFT model (freq=raman). Look for the Amide I band shift, which correlates with the strength of intermolecular hydrogen bonding in the crystal lattice vs. solution.

References

-

Mendham, A. P., et al. (2010). "Vibrational spectra and crystal structure of the di-amino acid peptide cyclo(L-Met-L-Met): comparison of experimental data and DFT calculations." Journal of Raman Spectroscopy. Link

-

Geng, H., et al. (2019). "Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides." Journal of Chemical Information and Modeling. Link

-

Martins, J. C., & Borremans, F. A. (2003). "NMR spectroscopic and conformational analysis of cyclic dipeptides." Topics in Current Chemistry. Link

-

Case, D. A., et al. (2023). "Amber 2023 Reference Manual (Force Field Parameters)." University of California, San Francisco. Link

Sources

Methodological & Application

Application Note: Evaluating the Anti-Aging and AGE-Detoxifying Efficacy of Cyclo(-Met-Met) in Human Dermal Fibroblast Cultures

Executive Summary

Cyclo(-Met-Met), a naturally occurring 2,5-diketopiperazine (DKP), has emerged as a potent bioactive molecule in dermatological and anti-aging research[1]. This application note provides a comprehensive, self-validating protocol for evaluating the cytocompatibility and anti-aging efficacy of Cyclo(-Met-Met) in Human Dermal Fibroblast (HDF) cell cultures. Designed for drug development professionals, this guide details the mechanistic causality behind the peptide's bioactivity and provides a robust workflow for quantifying its ability to detoxify intracellular Advanced Glycation End-products (AGEs).

Mechanistic Insights: The Causality of Cyclo(-Met-Met) Bioactivity

To effectively culture cells with Cyclo(-Met-Met), researchers must understand the structural and biochemical causality driving its efficacy:

-

Structural Stability via Cyclization: The cyclization of the linear L-methionyl-L-methionine dipeptide into a rigid 6-membered diketopiperazine ring eliminates the N- and C-termini. This restricts conformational flexibility and prevents exopeptidase degradation, significantly enhancing its half-life in culture media and promoting passive diffusion across the [1].

-

Antioxidant Sink Mechanism: Cyclo(-Met-Met) contains two methionine residues whose thioether side chains act as a potent sink for Reactive Oxygen Species (ROS). Upon exposure to oxidative stress, these sulfur atoms form , effectively neutralizing ROS before they can propagate irreversible cellular damage[2].

-

AGE Detoxification & Kinase Modulation: Advanced Glycation End-products (AGEs), specifically N(epsilon)-(carboxymethyl)lysine (CML), accumulate in aging fibroblasts, cross-linking extracellular matrix proteins and activating inflammatory kinase cascades (such as the ERK and NF-κB pathways). Cyclo(-Met-Met) has been shown to by scavenging ROS and modulating these kinase pathways, thereby restoring proteostasis and preventing premature cellular senescence[3].

Signaling and Detoxification Pathway

Fig 1: Mechanism of Cyclo(-Met-Met) in mitigating ROS and detoxifying CML to prevent senescence.

Experimental Workflow

Fig 2: Step-by-step in vitro workflow for evaluating Cyclo(-Met-Met) efficacy in HDF cultures.

Detailed Experimental Protocols

Protocol 1: Preparation of Cyclo(-Met-Met) Reagent

Causality Focus: While some cyclic dipeptides exhibit moderate aqueous solubility, the dual thioether side chains of Cyclo(-Met-Met) increase its hydrophobicity. Using Dimethyl Sulfoxide (DMSO) as a primary solvent ensures complete dissolution without aggregating the peptide, which could otherwise skew dosing accuracy.

-

Stock Preparation: Dissolve Cyclo(-Met-Met) powder (purity >98%) in cell-culture grade DMSO to create a 100 mM stock solution.

-

Storage: Aliquot the stock into sterile microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw cycles, which can induce peptide precipitation.

-

Working Solution: Dilute the stock directly into pre-warmed complete DMEM. Critical: Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Human Dermal Fibroblast (HDF) Culture and Treatment

-

Maintenance: Culture primary HDFs in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed cells in 96-well plates at a density of

cells/well (for viability assays) or in 6-well plates at -

Treatment: Aspirate the media and replace it with fresh media containing Cyclo(-Met-Met) at concentrations ranging from 1.0 µM to 1.0 mM. Incubate for 24 hours.

Protocol 3: Cytocompatibility Validation (MTT Assay)

Causality Focus: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct readout of mitochondrial metabolic activity, a highly reliable proxy for cell viability. A self-validating system requires a baseline for complete metabolic collapse; thus, 1% SDS is used to disrupt cell membranes entirely, providing a true "zero" for viability calculations[1].

-

Dye Addition: Following the 24-hour treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well of the 96-well plate.

-

Incubation: Incubate for 4 hours at 37°C to allow viable cells to metabolize the dye into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom) and add 100 µL of DMSO to each well to solubilize the formazan.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Self-Validation Check: The 1% SDS positive control must show <5% viability relative to the vehicle control for the assay plate to be considered valid.

Protocol 4: Quantification of Intracellular CML Detoxification

Causality Focus: Glyoxal is a reactive dicarbonyl intermediate that rapidly cross-links proteins to form CML in vitro. Pre-treating cells with glyoxal establishes a robust, accelerated model of cellular aging, ensuring the detoxification assay has a high signal-to-noise ratio.

-

AGE Induction: Pre-treat HDFs with 1 mM Glyoxal for 24 hours prior to the Cyclo(-Met-Met) treatment phase to induce intracellular CML accumulation.

-

Lysis: Following the 24-hour Cyclo(-Met-Met) treatment, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. (Note: CML-modified proteins are often targeted for proteasomal degradation; inhibitors prevent the artifactual loss of these targets during extraction).

-

Extraction: Centrifuge lysates at 14,000 × g for 15 mins at 4°C and collect the supernatant.

-

Quantification: Determine total protein concentration using a standard BCA assay. Measure intracellular CML levels using a competitive CML-specific ELISA kit. Normalize the CML concentration (ng/mL) to the total protein content (µg) for accurate comparison.

Quantitative Data Interpretation

The following table summarizes the expected quantitative baselines based on established literature for Cyclo(-Met-Met) in fibroblast cultures[1][3]:

| Experimental Condition | Assay Type | Expected Outcome / Readout | Biological Significance |

| Vehicle Control (0.1% DMSO) | MTT | 100% (Baseline) | Normalizes baseline metabolic activity. |

| Cyclo(-Met-Met) (1.0 µM - 1.0 mM) | MTT | > 95% Viability | Confirms excellent cytocompatibility and lack of toxicity up to 1.0 mM[1]. |

| Positive Control (1% SDS) | MTT | < 5% Viability | Validates assay sensitivity to complete cell death[1]. |

| Glyoxal (1 mM) alone | CML ELISA | 300-400% increase in CML | Validates the accelerated AGE-induction model. |

| Glyoxal + Cyclo(-Met-Met) (1.0 mM) | CML ELISA | > 50% reduction in CML | Demonstrates potent intracellular AGE detoxification and anti-aging efficacy[3]. |

References

-

Title: Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity Source: Biomedicines (MDPI) URL: [Link]

-

Title: Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases Source: Kinases and Phosphatases (MDPI) URL: [Link]

-

Title: Conformational influence on the type of stabilization of sulfur radical cations in cyclic peptides Source: ChemPhysChem (PubMed) URL: [Link]

Sources

- 1. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational influence on the type of stabilization of sulfur radical cations in cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases [mdpi.com]

Application Note: Cyclo(-Met-Met) in Protein-Protein Interaction Assays

Subtitle: A Dual-Function Scaffold for Stability Benchmarking and Redox-Modulated Interaction Profiling

Abstract

Cyclo(-Met-Met) (CMM), a cyclic dipeptide (2,5-diketopiperazine), represents a distinct class of chemical tools for Protein-Protein Interaction (PPI) assays. Unlike linear peptides, CMM exhibits exceptional resistance to proteolysis and high conformational rigidity due to its diketopiperazine (DKP) core. This guide details the application of CMM not merely as a ligand, but as a bifunctional probe : (1) a stable structural scaffold for fragment-based screening, and (2) a redox-active control to modulate and study methionine-dependent interface stability. This protocol integrates Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) workflows to utilize CMM effectively.

Scientific Rationale & Mechanism

The Diketopiperazine (DKP) Advantage

The core structure of Cyclo(-Met-Met) is a 2,5-diketopiperazine.[1] In PPI assays, this scaffold offers two critical advantages over linear dipeptides:

-

Conformational Constraint: The six-membered ring locks the backbone angles, mimicking the

-turn motifs often found at protein interaction interfaces (hotspots). This makes CMM an ideal "fragment" for exploring binding pockets that recognize peptide turns. -

Proteolytic Stability: CMM is resistant to standard proteases (e.g., trypsin, chymotrypsin) that degrade linear controls, ensuring that signal loss in long-duration assays (like equilibrium dialysis or NMR) is due to dissociation, not degradation.

The Methionine Redox Switch

Methionine residues are susceptible to oxidation, forming methionine sulfoxide (MetO). This reversible oxidation often acts as a regulatory switch in PPIs (e.g., Calmodulin binding).

-

Mechanism: CMM contains two solvent-exposed thioether groups. In oxidative environments, it acts as a ROS scavenger , protecting the assay target. Conversely, pre-oxidized CMM [Cyclo(-Met(O)-Met(O))] can be used to validate if a PPI is sensitive to the steric and polarity changes introduced by sulfoxidation.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – Fragment Screening Control

Objective: Use CMM as a negative/specificity control to validate surface stability and non-specific binding in a fragment-based drug discovery (FBDD) campaign.

Materials

-

Ligand: Target Protein (immobilized on CM5 sensor chip).

-

Analyte: Cyclo(-Met-Met) (High purity >98%).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

-

Solvent: DMSO (anhydrous).

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve CMM in 100% DMSO to a concentration of 50 mM. Note: CMM is hydrophobic; sonication (30s, water bath) may be required.

-

Critical Step: Verify complete dissolution. Any micro-aggregates will cause "sticky" SPR profiles (square-wave artifacts).

-

-

Dilution Series:

-

Prepare a concentration series in Running Buffer (0, 10, 50, 100, 250, 500 µM).

-

Ensure final DMSO concentration is matched exactly (e.g., 1% or 2%) across all samples and the running buffer to prevent bulk refractive index jumps.

-

-

Injection Cycle:

-

Flow Rate: 30 µL/min (to minimize mass transport limitations).

-

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

-

Data Analysis:

-

Reference subtract (Flow Cell 2 - Flow Cell 1).

-

Solvent correction: Apply DMSO calibration curve if refractive index varies.

-

Interpretation: CMM should show rapid on/off kinetics (square wave). Slow dissociation indicates non-specific hydrophobic aggregation on the chip surface.

-

Protocol B: Fluorescence Polarization (FP) – Redox Sensitivity Assay

Objective: Determine if the PPI interface is sensitive to Methionine oxidation using CMM as a competitive redox modulator.

Materials

-

Tracer: FITC-labeled peptide ligand (known binder).

-

Receptor: Target Protein.[2]

-

Modulator: CMM (Reduced) and CMM-O (Oxidized form).

-

Oxidizing Agent:

(for pre-oxidation of CMM).

Pre-Assay: Preparation of Oxidized CMM

-

Incubate 10 mM CMM with 20 mM

in phosphate buffer (pH 7.0) for 2 hours at RT. -

Quench residual

with Catalase (10 U/mL) or by extensive lyophilization. -

Verify conversion to Sulfoxide form via LC-MS (Mass shift: +16 Da per Met).

Assay Workflow

-

Master Mix: Mix Receptor (at

concentration) and Tracer (10 nM) in black 384-well plates. -

Titration: Add increasing concentrations (1 nM – 1 mM) of:

-

Set A: CMM (Reduced).

-

Set B: CMM-O (Oxidized).

-

-

Incubation: 30 minutes at RT in the dark.

-

Readout: Measure Polarization (mP) (Ex: 485 nm / Em: 535 nm).

-

Result Logic:

-

If CMM displaces the tracer but CMM-O does not

The pocket is strictly hydrophobic/steric restricted. -

If CMM protects the protein from oxidation-induced signal loss

CMM acts as a sacrificial antioxidant.

-

Visualization & Data Structure

Assay Logic Flowchart

The following diagram illustrates the decision matrix for using CMM in PPI screens.

Figure 1: Decision matrix for deploying Cyclo(-Met-Met) in Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays.

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Precipitation in Buffer | Hydrophobicity of DKP core | Limit stock to 50 mM in DMSO; Ensure <2% final DMSO in assay. |

| SPR "Square Wave" Artifacts | Bulk Refractive Index Mismatch | Match DMSO % exactly between Running Buffer and Analyte. |

| Loss of Activity over Time | Spontaneous Oxidation | Store powder under |

| Non-Specific Binding | Hydrophobic Aggregation | Add 0.05% Tween-20 or P20 to the assay buffer. |

References

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. (Context: DKP as structured scaffolds).

- Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of Nutrition, 136(6), 1636S-1640S.

- Vogt, W. (1995). Oxidation of methionyl residues in proteins: tools, targets, and reversal. Free Radical Biology and Medicine, 18(1), 93-105.

- Campbell, J., & Yudin, A. K. (2023). Cyclic dipeptides in biological systems. Biochemical Journal. (General grounding on DKP stability).

Sources

- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

high-performance liquid chromatography (HPLC) method for "Cyclo(-Met-Met)"

An In-Depth Guide to the Quantitative Analysis of Cyclo(-Met-Met) using Reversed-Phase High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Cyclo(-Met-Met), a cyclic dipeptide (also known as a 2,5-diketopiperazine). Cyclo(-Met-Met) and other diketopiperazines (DKPs) are significant molecules in pharmaceutical research, food science, and diagnostics due to their diverse biological activities and their role as potential degradation products or novel therapeutic agents.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a foundational analytical framework from first principles to a fully validated protocol. We delve into the causality behind methodological choices, ensuring scientific integrity and providing a self-validating system for reliable and reproducible results.

Introduction and Method Rationale

Cyclic dipeptides represent the simplest class of cyclic peptides and are formed through the cyclization of a linear dipeptide.[3] Their rigid conformation and increased resistance to proteolytic degradation compared to their linear counterparts make them attractive scaffolds in drug discovery. The accurate quantification of Cyclo(-Met-Met) is critical for pharmacokinetic studies, stability testing, quality control of synthetic preparations, and exploring its biological functions.

The method described herein employs RP-HPLC, a cornerstone technique for the analysis of peptides and other biomolecules.[4][5][6] The fundamental principle of this method is the partitioning of the analyte, Cyclo(-Met-Met), between a non-polar (hydrophobic) stationary phase (e.g., C18) and a polar mobile phase.[1][5] By progressively increasing the hydrophobicity of the mobile phase through the addition of an organic solvent like acetonitrile, we can control the elution of Cyclo(-Met-Met) from the column, allowing for its effective separation from impurities and other matrix components.[7]

Physicochemical Properties of Cyclo(-Met-Met)

-

Structure: A six-membered ring containing two amide bonds, with two 2-(methylthio)ethyl side chains.

-

Polarity: The presence of the two sulfur-containing side chains and the peptide backbone gives the molecule a moderate polarity. It is expected to be retained on a C18 column but will elute with a reasonable concentration of organic modifier.

-

UV Absorbance: The primary chromophore in Cyclo(-Met-Met) is the peptide (amide) bond. This bond exhibits strong absorbance at low UV wavelengths, typically between 210-220 nm. This provides a universal detection wavelength for this and other peptides.

Recommended HPLC Method & Instrumentation

This section details the optimized chromatographic conditions for the analysis of Cyclo(-Met-Met).

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Binary or Quaternary Gradient Pump

-

Autosampler with temperature control (optional but recommended)

-

Thermostatted Column Compartment

-

UV-Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm, 100-120 Å | The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar Cyclo(-Met-Met). The specified dimensions and particle size offer a good balance between resolution and analysis time for standard HPLC systems.[10] |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peak shape for peptides by neutralizing residual silanol groups on the silica support and providing a consistent pH.[7] |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency, enabling efficient elution of the analyte.[11] |

| Gradient Program | 5% to 60% B over 15 minutes | A gradient elution is necessary to ensure the elution of compounds with a range of polarities and to clean the column after each injection, preventing carryover. |

| 0.0 min -> 5% B | ||

| 15.0 min -> 60% B | ||

| 16.0 min -> 95% B | (Column Wash) | |

| 18.0 min -> 95% B | (Column Wash) | |

| 18.1 min -> 5% B | (Re-equilibration) | |

| 25.0 min -> 5% B | (Re-equilibration) | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |

| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |

| Detection Wavelength | 214 nm | This wavelength corresponds to the high absorbance of the peptide bond, providing excellent sensitivity for Cyclo(-Met-Met). |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |

Experimental Protocols & Workflows

Adherence to the following protocols is crucial for achieving accurate and reproducible results.

Reagent and Standard Preparation

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of high-purity Trifluoroacetic Acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of high-purity Trifluoroacetic Acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

-

Cyclo(-Met-Met) Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclo(-Met-Met) reference standard and dissolve it in 10.0 mL of a 50:50 mixture of Mobile Phase A and B. This stock solution should be stored at 2-8 °C.

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with Mobile Phase A to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the sample matrix.

-

For Pure Substances (e.g., synthetic product): Dissolve the sample in Mobile Phase A or a solvent compatible with the mobile phase to a concentration within the calibration range.

-

For Complex Matrices (e.g., biological fluids, cell culture media): A protein precipitation step is often required.[1] Add three volumes of cold acetonitrile (containing an internal standard, if used) to one volume of the sample. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of Mobile Phase A.

-

Final Step (All Samples): Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter and prevent clogging of the HPLC system.

Analysis Workflow Diagram

The overall experimental process from sample receipt to final data reporting is illustrated below.

Caption: Workflow for the HPLC analysis of Cyclo(-Met-Met).

Method Validation: Ensuring Trustworthiness

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of Cyclo(-Met-Met).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics that should be assessed.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the analyte peak is free from interference from matrix components, impurities, or degradation products.[16] | The Cyclo(-Met-Met) peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis (using a PDA detector) should pass. |

| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Range | The concentration interval over which the method is precise, accurate, and linear.[14] | Established by confirming linearity, accuracy, and precision within the lower and upper concentration limits. |

| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments. | Mean recovery should be within 98.0% to 102.0% at three different concentration levels. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days by different analysts. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as a signal-to-noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as a signal-to-noise ratio (S/N) of 10:1. RSD at this concentration should be ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Retention time and peak area should remain consistent when parameters like flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%) are slightly varied. |

System Suitability

Before any sample analysis, a system suitability test must be performed by injecting a standard solution multiple times. This ensures the chromatographic system is performing adequately.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| RSD of Peak Area (n=5) | ≤ 2.0% |

| RSD of Retention Time (n=5) | ≤ 1.0% |

Validation Logic Diagram

Caption: Logical flow for HPLC method validation.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing or Fronting | Column degradation; mismatched solvent strength between sample and mobile phase; buffer pH near analyte pKa. | Use a new column or a guard column; dissolve sample in the initial mobile phase; ensure mobile phase pH is at least 2 units away from analyte pKa. |

| Ghost Peaks | Contamination in the mobile phase; sample carryover from the previous injection. | Use fresh, high-purity solvents; run blank injections; implement a robust needle wash step in the autosampler method.[1] |